![molecular formula C17H22N2O3 B5622939 2-(2-oxopyrrolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5622939.png)
2-(2-oxopyrrolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex acetamides often involves multistep reactions, employing various reagents and conditions to achieve the desired molecular architecture. While the exact synthesis process for this compound is not explicitly detailed in available literature, analogous compounds have been synthesized using techniques such as condensation reactions, oxidative reactions, and intramolecular cyclization. For example, the synthesis of related acetamide derivatives has been achieved by condensing specific amines with carboxylic acids or acyl chlorides in the presence of coupling reagents (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of acetamides, including the compound , is characterized by the presence of the amide functional group attached to a complex heterocyclic system. This structural feature is crucial for the compound's reactivity and potential biological activity. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate such molecular structures, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecule (Xin Chen et al., 2006).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including nucleophilic substitutions, addition reactions, and cyclization processes, which can modify the molecular structure and introduce new functional groups. The chemical properties of these compounds are influenced by the presence of the amide bond, which can engage in hydrogen bonding and influence the compound's solubility, reactivity, and interaction with biological molecules (Dogruer et al., 1997).
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(12-19-8-3-6-17(19)21)18-11-13-7-9-22-15-5-2-1-4-14(15)10-13/h1-2,4-5,13H,3,6-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNZKKGFHOXTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NCC2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
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